Mass Spectrometric Differentiation: +5 Da Shift Ensures Reliable Analyte Quantitation in Complex Biological Matrices
The D5 labeling of Tricaproin-d5 yields a +5.03 Da mass shift (Δm/z) relative to endogenous tricaproin, achieving a baseline-resolved MS1 spectral separation with zero isotopic overlap. This mass increment is critical because a Δm of ≥3 Da is required to avoid spectral interference from the natural abundance M+2 and M+4 isotopic peaks of the unlabeled analyte, which can be significant for medium-chain triglycerides like tricaproin . In contrast, a D3-labeled analog would provide only a +3 Da shift, risking partial overlap with the natural M+2 and M+4 isotopologues, thereby introducing systematic quantitation bias exceeding 5% in complex matrices [1]. The +5 Da shift of Tricaproin-d5 ensures that the internal standard signal is completely isolated from the analyte's natural isotopic envelope, enabling accurate peak integration and reliable quantitation across a dynamic range spanning 0.01 to 50 μM .
| Evidence Dimension | Mass shift (Δm/z) relative to endogenous analyte (tricaproin) |
|---|---|
| Target Compound Data | +5.03 Da (theoretical Δm/z) |
| Comparator Or Baseline | D3-labeled triglyceride analog (hypothetical): +3.02 Da |
| Quantified Difference | +2.01 Da greater separation from endogenous isotopic envelope; reduced interference risk |
| Conditions | LC-ESI-MS/MS analysis; QTOF MS1 spectral resolution of 30,000 FWHM |
Why This Matters
This mass shift is the critical determinant for selecting Tricaproin-d5 over a D3-labeled alternative to ensure quantitative accuracy below 5% CV and to eliminate systematic bias from isotopic overlap in regulated bioanalytical method validation.
- [1] Alfa Chemistry. Use Guide to Internal Standards for Lipid Quantification by ESI-MS. Analytical Products Technical Note. 2024. View Source
